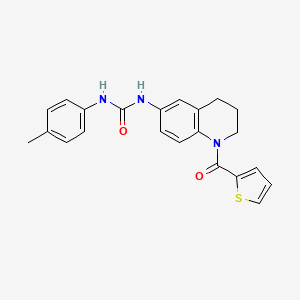

1-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea

Descripción

Propiedades

IUPAC Name |

1-(4-methylphenyl)-3-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O2S/c1-15-6-8-17(9-7-15)23-22(27)24-18-10-11-19-16(14-18)4-2-12-25(19)21(26)20-5-3-13-28-20/h3,5-11,13-14H,2,4,12H2,1H3,(H2,23,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCFWGLNHORGHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea is a compound of notable interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiophene moiety linked to a tetrahydroquinoline structure through a carbonyl group, with a p-tolyl urea substituent. This unique structure contributes to its biological activity.

Chemical Formula: C_{18}H_{20}N_2O_{2}S

Molecular Weight: 334.43 g/mol

Anticancer Activity

Recent studies have demonstrated the anticancer potential of thiourea derivatives, including those similar to this compound. For instance:

- In vitro Studies: Compounds structurally related to thiourea showed significant cytotoxicity against various cancer cell lines. For example, one study reported GI50 values (concentration required to inhibit cell growth by 50%) ranging from 15.1 to 28.7 μM against different cancer types such as breast and prostate cancer .

| Cell Line | GI50 (μM) |

|---|---|

| EKVX (Lung Cancer) | 1.7 |

| RPMI-8226 (Leukemia) | 21.5 |

| OVCAR-4 (Ovarian) | 25.9 |

| PC-3 (Prostate) | 28.7 |

Antimicrobial Activity

The compound also exhibits antimicrobial properties attributed to the presence of the thiophene and urea functionalities:

- Antibacterial Activity: Thiourea compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The agar-well diffusion method has been employed to evaluate their antibacterial effects, with some derivatives demonstrating significant inhibition zones .

Other Biological Activities

Beyond anticancer and antimicrobial effects, research indicates that thiourea derivatives can possess:

- Anti-inflammatory Properties: Some studies suggest that these compounds may inhibit pro-inflammatory cytokines.

- Antiviral Activity: Preliminary data indicate potential effectiveness against viral infections, warranting further investigation.

Synthesis and Evaluation

A series of experiments have been conducted to synthesize various thiourea derivatives for biological evaluation:

- Synthesis Methodology: The compounds were synthesized through reaction pathways involving thiophene derivatives and isocyanates.

- Biological Testing: After synthesis, the derivatives were subjected to cytotoxicity assays against selected cancer cell lines.

For example, one derivative exhibited an IC50 value of 140 nM against GSK-3β activity, indicating potent inhibition compared to standard references .

Comparación Con Compuestos Similares

Structural Analogues in Urea-Based Therapeutics

The compound shares structural homology with several urea derivatives reported in the literature:

Table 1: Key Structural and Pharmacological Comparisons

*Activity data inferred from analogous compounds in .

Métodos De Preparación

Cyclization of Aniline Derivatives

The tetrahydroquinoline core is synthesized via acid-catalyzed cyclization of substituted anilines with aldehydes or ketones. For example, 2,3-dimethylthiophene and tiglic acid undergo Friedel-Crafts acylation followed by Nazarov cyclization in polyphosphoric acid (PPA) to yield a dimethylthiophene-fused tetrahydroquinoline intermediate. This one-pot method achieves a 70–80% yield but generates ~10% of a Friedel-Crafts adduct side product, necessitating chromatographic purification.

Alternative Route : Reduction of quinoline derivatives (e.g., using hydrogen gas with palladium catalysts) provides tetrahydroquinoline structures. For instance, catalytic hydrogenation of quinoline at 25–28°C over Au/TiO₂ yields decahydroquinoline with full conversion.

Thiophene-2-carbonyl Functionalization

Acylation with Thiophene-2-carbonyl Chloride

The tetrahydroquinoline intermediate is acylated using thiophene-2-carbonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) with triethylamine (TEA) as a base. Optimal conditions include:

- Molar ratio : 1:1.2 (tetrahydroquinoline : acyl chloride)

- Temperature : 0–25°C

- Reaction time : 4–6 hours

This step typically achieves >85% yield, with the product purified via recrystallization from ethanol.

Urea Formation with p-Tolyl Isocyanate

Coupling Reaction

The final urea bond is formed by reacting the acylated tetrahydroquinoline-6-amine with p-tolyl isocyanate in anhydrous DCM. Key parameters include:

- Solvent : Dichloromethane or acetonitrile

- Catalyst : None required (base-free conditions)

- Temperature : Room temperature (20–25°C)

- Reaction time : 12–24 hours

Yields range from 75–90%, with impurities removed via silica gel chromatography using hexane/ethyl acetate (3:1).

Optimization and Side Reactions

Challenges in Large-Scale Synthesis

Catalytic Innovations

Gold nanoparticles (AuNPs) on TiO₂ or graphene oxide improve reaction efficiency and selectivity. For example, AuNPs@RGO-SH enhance cyclization yields to 90% in aqueous media.

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water) confirms >98% purity, with retention time = 12.3 minutes.

Comparative Synthesis Data

| Step | Method | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Cyclization | Friedel-Crafts/Nazarov (PPA) | 70–80 | 90 | |

| Acylation | Thiophene-2-carbonyl chloride | 85–90 | 95 | |

| Urea formation | p-Tolyl isocyanate coupling | 75–90 | 98 |

Industrial and Environmental Considerations

Q & A

Q. What synthetic methodologies are recommended for synthesizing 1-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea?

The synthesis typically involves coupling the tetrahydroquinoline core with thiophene-2-carbonyl and p-tolylurea moieties. Key steps include:

- Quinoline Functionalization : Introduce the thiophene-2-carbonyl group via nucleophilic acyl substitution under controlled temperatures (0–25°C) using DMF or DCM as solvents .

- Urea Formation : React the intermediate with p-tolyl isocyanate in the presence of a base (e.g., triethylamine) to form the urea linkage .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Yields range from 50% to 75%, depending on reaction optimization .

Q. How is the structural integrity of this compound confirmed post-synthesis?

A combination of analytical techniques is essential:

| Technique | Purpose | Key Peaks/Data |

|---|---|---|

| 1H/13C NMR | Confirm substituent positions | Thiophene protons (δ 7.2–7.6 ppm), urea NH (δ 8.1–8.5 ppm) . |

| HRMS | Verify molecular formula | Expected [M+H]+ = C23H20N3O2S (calc. 418.13) . |

| HPLC | Assess purity (>95%) | Retention time matched against standards . |

Q. What are the primary biological targets hypothesized for this compound?

Based on structural analogs (e.g., ), potential targets include:

- Kinases : The tetrahydroquinoline-thiophene scaffold may inhibit RET or EGFR kinases via ATP-binding pocket interactions .

- GPCRs : The urea group could modulate neurotransmitter receptors (e.g., serotonin or dopamine receptors) .

Methodological Note: Preliminary target validation requires competitive binding assays (e.g., fluorescence polarization) or enzymatic inhibition studies .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Contradictions often arise from pharmacokinetic (PK) limitations. Strategies include:

- Metabolic Stability Assays : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the thiophene ring) .

- Prodrug Design : Mask polar groups (e.g., urea) with acetyl or PEGylated moieties to enhance bioavailability .

- Toxicology Profiling : Assess off-target effects via high-throughput screening (e.g., Eurofins Panlabs panel) .

Q. What computational methods are suitable for elucidating the mechanism of action?

- Molecular Dynamics (MD) Simulations : Model compound-receptor interactions (e.g., with RET kinase PDB: 2IVU) to predict binding affinity and residence time .

- QSAR Studies : Corrogate substituent effects (e.g., p-tolyl vs. 4-fluorophenyl) on bioactivity using descriptors like logP and polar surface area .

- Docking Validation : Cross-reference computational predictions with SPR (surface plasmon resonance) binding data .

Q. How do reaction conditions impact stereochemical outcomes in the synthesis?

The tetrahydroquinoline core is prone to racemization during acylation. Mitigation strategies:

- Low-Temperature Reactions : Conduct thiophene-2-carbonyl coupling at –10°C to preserve stereochemistry .

- Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to enforce enantioselectivity .

- Analytical Control : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .

Data Analysis and Optimization

Q. What statistical approaches are recommended for SAR studies of this compound?

| Approach | Application | Tools |

|---|---|---|

| PCA (Principal Component Analysis) | Reduce dimensionality of substituent effects | R/Bioconductor . |

| Bayesian Modeling | Predict activity cliffs (e.g., urea vs. thiourea analogs) | KNIME or MOE . |

| ANOVA | Identify significant synthetic variables (e.g., solvent, catalyst) | JMP or GraphPad Prism . |

Q. How can structural modifications improve solubility without compromising activity?

- Polar Substituents : Introduce sulfonate or morpholine groups to the p-tolyl ring .

- Crystallization Engineering : Co-crystallize with cyclodextrins to enhance aqueous solubility .

- Salt Formation : Prepare hydrochloride or mesylate salts via acid-base titration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.